molecular formula C8H7BrO2 B12280339 2-Bromo-5,6-dihydrobenzofuran-7(4H)-one

2-Bromo-5,6-dihydrobenzofuran-7(4H)-one

Cat. No.: B12280339
M. Wt: 215.04 g/mol
InChI Key: YZPFPYIXWCDMMZ-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dihydrobenzofuran-7(4H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the second position and a ketone group at the seventh position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dihydrobenzofuran-7(4H)-one can be achieved through several synthetic routes. One common method involves the bromination of 5,6-dihydrobenzofuran-7(4H)-one. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the second position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dihydrobenzofuran-7(4H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: 2-Bromo-5,6-dihydrobenzofuran-7(4H)-ol.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

2-Bromo-5,6-dihydrobenzofuran-7(4H)-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dihydrobenzofuran-7(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ketone group play crucial roles in its reactivity and interactions with other molecules. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5,6-dihydrobenzofuran-7(4H)-one: Similar structure with a chlorine atom instead of bromine.

    2-Iodo-5,6-dihydrobenzofuran-7(4H)-one: Similar structure with an iodine atom instead of bromine.

    5,6-Dihydrobenzofuran-7(4H)-one: Lacks the halogen substituent.

Uniqueness

2-Bromo-5,6-dihydrobenzofuran-7(4H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom can participate in specific reactions, such as nucleophilic substitution, that may not be as favorable with other halogens.

Properties

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

IUPAC Name

2-bromo-5,6-dihydro-4H-1-benzofuran-7-one

InChI

InChI=1S/C8H7BrO2/c9-7-4-5-2-1-3-6(10)8(5)11-7/h4H,1-3H2

InChI Key

YZPFPYIXWCDMMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)OC(=C2)Br

Origin of Product

United States

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